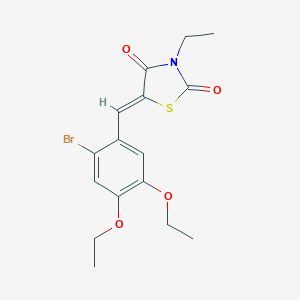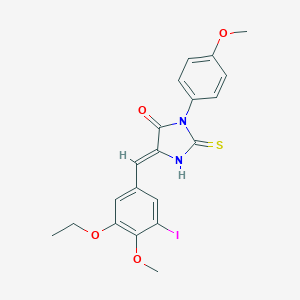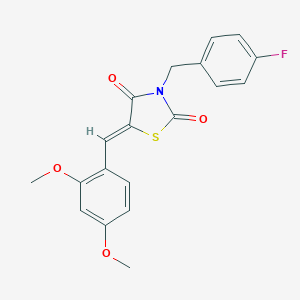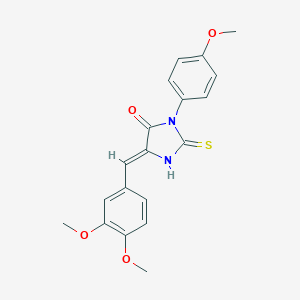![molecular formula C27H21ClN2O3 B307101 1-[5-(3-chlorophenyl)-2-[2-(naphthalen-1-ylmethoxy)phenyl]-2H-1,3,4-oxadiazol-3-yl]ethanone](/img/structure/B307101.png)
1-[5-(3-chlorophenyl)-2-[2-(naphthalen-1-ylmethoxy)phenyl]-2H-1,3,4-oxadiazol-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(3-chlorophenyl)-2-[2-(naphthalen-1-ylmethoxy)phenyl]-2H-1,3,4-oxadiazol-3-yl]ethanone is a complex organic compound featuring a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-chlorophenyl)-2-[2-(naphthalen-1-ylmethoxy)phenyl]-2H-1,3,4-oxadiazol-3-yl]ethanone typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. For instance, 3-chlorobenzohydrazide can react with acetic anhydride to form the oxadiazole ring.
Acetylation: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Ether Formation: The final step involves the formation of the ether linkage. This can be achieved by reacting the phenolic hydroxyl group with 1-naphthylmethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the acetyl group, potentially leading to the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. The presence of the oxadiazole ring is particularly noteworthy, as it is a common motif in bioactive molecules.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets in unique ways, potentially leading to new treatments for diseases.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of 1-[5-(3-chlorophenyl)-2-[2-(naphthalen-1-ylmethoxy)phenyl]-2H-1,3,4-oxadiazol-3-yl]ethanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The oxadiazole ring could play a role in binding to metal ions or other biomolecules, influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenol
- 2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl methyl ether
Uniqueness
Compared to similar compounds, 1-[5-(3-chlorophenyl)-2-[2-(naphthalen-1-ylmethoxy)phenyl]-2H-1,3,4-oxadiazol-3-yl]ethanone stands out due to the presence of the 1-naphthylmethyl ether group. This group can significantly influence the compound’s physical and chemical properties, such as solubility and reactivity, making it unique in its class.
Properties
Molecular Formula |
C27H21ClN2O3 |
|---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
1-[5-(3-chlorophenyl)-2-[2-(naphthalen-1-ylmethoxy)phenyl]-2H-1,3,4-oxadiazol-3-yl]ethanone |
InChI |
InChI=1S/C27H21ClN2O3/c1-18(31)30-27(33-26(29-30)20-10-7-12-22(28)16-20)24-14-4-5-15-25(24)32-17-21-11-6-9-19-8-2-3-13-23(19)21/h2-16,27H,17H2,1H3 |
InChI Key |
LFFRIQJSRNYMJQ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(OC(=N1)C2=CC(=CC=C2)Cl)C3=CC=CC=C3OCC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CC(=O)N1C(OC(=N1)C2=CC(=CC=C2)Cl)C3=CC=CC=C3OCC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B307020.png)


![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307027.png)

![3-{[(2E,5Z)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B307030.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B307031.png)

![(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B307034.png)
![(5Z)-3-(4-chlorophenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B307039.png)
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B307040.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B307041.png)
![5-[(2-Ethoxy-1-naphthyl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307042.png)
